molecular formula C15H14N2O B11787411 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile

3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile

Cat. No.: B11787411
M. Wt: 238.28 g/mol
InChI Key: CVPBGDJINXNBNT-UHFFFAOYSA-N
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Description

3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile is an organic compound with the molecular formula C15H14N2O It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and features a phenethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile typically involves the reaction of 1-phenethyl-1H-pyrrole with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where the pyrrole derivative is reacted with a nitrile compound in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-3-(1-phenyl-1H-pyrrol-2-yl)propanenitrile
  • 3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile
  • 3-Oxo-3-(1H-pyrrol-1-yl)thiophen-2-yl)propanenitrile

Uniqueness

3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-oxo-3-[1-(2-phenylethyl)pyrrol-2-yl]propanenitrile

InChI

InChI=1S/C15H14N2O/c16-10-8-15(18)14-7-4-11-17(14)12-9-13-5-2-1-3-6-13/h1-7,11H,8-9,12H2

InChI Key

CVPBGDJINXNBNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC=C2C(=O)CC#N

Origin of Product

United States

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